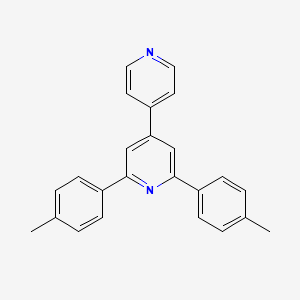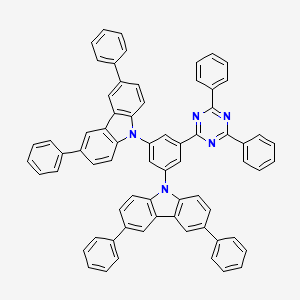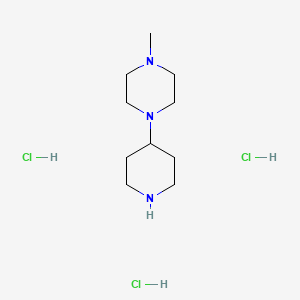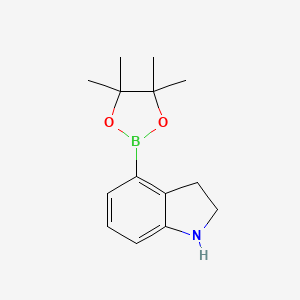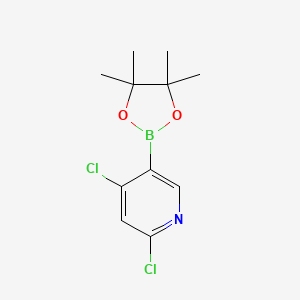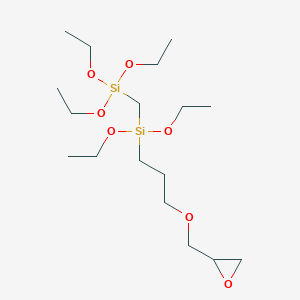
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane
Overview
Description
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane is a bifunctional organosilane compound. It features an epoxy group and multiple ethoxy groups, making it highly reactive and versatile in various applications. The epoxy group can react with a variety of substrates, while the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane typically involves the reaction of glycidol with a silane compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Glycidol} + \text{Silane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle organosilane compounds. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxy groups hydrolyze in the presence of water to form silanol groups.
Condensation: The silanol groups can condense to form siloxane bonds.
Epoxy Reactions: The epoxy group can react with amines, alcohols, thiols, and acids.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Epoxy Reactions: Amines, alcohols, thiols, and acids under mild to moderate conditions.
Major Products Formed
Hydrolysis and Condensation: Siloxane networks.
Epoxy Reactions: Various epoxy adducts depending on the reactants used.
Scientific Research Applications
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent and surface modifier for various substrates.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensors.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability
Mechanism of Action
The compound exerts its effects through the reactivity of its epoxy and silane groups. The epoxy group can form covalent bonds with nucleophiles, while the silane groups can hydrolyze and condense to form stable siloxane networks. These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials and improving the mechanical properties of composites .
Comparison with Similar Compounds
Similar Compounds
- (3-Glycidyloxypropyl)trimethoxysilane
- 3-Glycidoxypropyldimethoxymethylsilane
Comparison
3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane is unique due to its combination of epoxy and multiple ethoxy groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers enhanced versatility in forming siloxane networks and reacting with various substrates .
Properties
IUPAC Name |
diethoxy-[3-(oxiran-2-ylmethoxy)propyl]-(triethoxysilylmethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O7Si2/c1-6-20-25(21-7-2,13-11-12-18-14-17-15-19-17)16-26(22-8-3,23-9-4)24-10-5/h17H,6-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUZJJHNXYCYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOCC1CO1)(C[Si](OCC)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



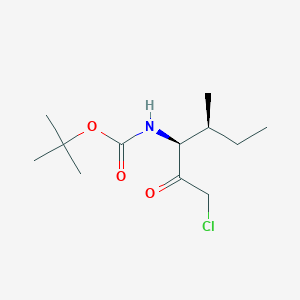
![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)
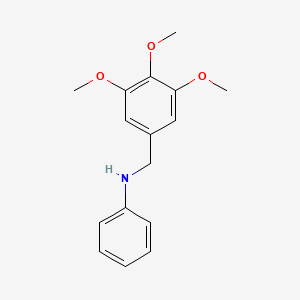
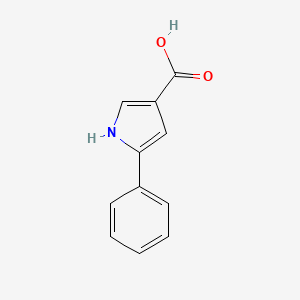
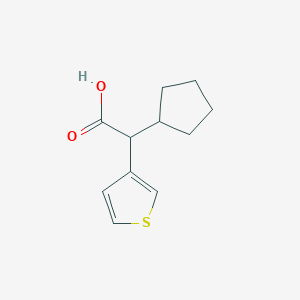
![N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3107687.png)
![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)
